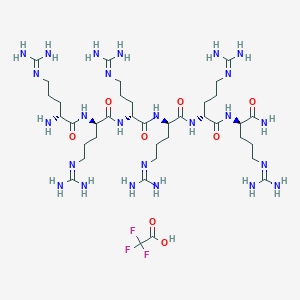

(R)-2-amino-5-((diaminomethylene)amino)-N-((6R,9R,12R,15R,18R)-1,1,23,23-tetraamino-6-carbamoyl-9,12,15-tris(3-((diaminomethylene)amino)propyl)-8,11,14,17-tetraoxo-2,7,10,13,16,22-hexaazatricosa-1,22-dien-18-yl)pentanamide 2,2,2-trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ヘキサ-D-アルギニン(トリフルオロ酢酸塩)は、6つのD-アルギニン残基で構成される合成ペプチドです。 これは、さまざまな前駆タンパク質の活性化に関与するプロタンパク質コンバーターゼフリンの阻害剤として知られています 。この化合物は、特にウイルス感染症と癌の研究において、生物医学研究で重要な用途があります。

準備方法

合成経路と反応条件: ヘキサ-D-アルギニン(トリフルオロ酢酸塩)は、固相ペプチド合成(SPPS)によって合成されます。このプロセスには、D-アルギニン残基を樹脂結合ペプチド鎖に順次添加することが含まれます。 トリフルオロ酢酸塩の形態は、合成されたペプチドをトリフルオロ酢酸で処理することによって得られ、これはペプチドを樹脂から切断し、同時にトリフルオロ酢酸塩を形成します .

工業生産方法: 工業的な設定では、ヘキサ-D-アルギニン(トリフルオロ酢酸塩)の生産は、ラボでの合成と同様の原理に従いますが、より大規模です。自動ペプチド合成装置は、精度と効率を確保するために頻繁に使用されます。 最終生成物は、高性能液体クロマトグラフィー(HPLC)を使用して精製され、所望の純度レベルが達成されます .

化学反応の分析

反応の種類: ヘキサ-D-アルギニン(トリフルオロ酢酸塩)は、主にペプチド結合の形成と切断反応を起こします。また、複数のアルギニン残基の存在により、水素結合や静電相互作用にも参加することができます。

一般的な試薬と条件:

ペプチド結合形成: 保護されたD-アルギニン残基とHBTU(O-(ベンゾトリアゾール-1-イル)-N、N、N '、N'-テトラメチルウロニウムヘキサフルオロリン酸)などのカップリング試薬を使用した固相ペプチド合成。

主要な生成物: これらの反応の主な生成物は、ヘキサ-D-アルギニン(トリフルオロ酢酸塩)自体であり、HPLCなどの精製技術によって高い純度が達成されます .

4. 科学研究への応用

ヘキサ-D-アルギニン(トリフルオロ酢酸塩)は、科学研究において幅広い用途があります。

科学的研究の応用

Hexa-D-Arginine (trifluoroacetate salt) has a wide range of applications in scientific research:

Cancer Research: It reduces the proliferation, invasion, and migration of pancreatic cancer cells by affecting markers of the epithelial-to-mesenchymal transition.

Immunology: It is used to study the role of furin in immune responses and inflammation.

Protease Inhibition: As a furin inhibitor, it is valuable in research involving proteolytic processing of precursor proteins.

作用機序

ヘキサ-D-アルギニン(トリフルオロ酢酸塩)は、プロタンパク質コンバーターゼであるフリンの活性を阻害することによって効果を発揮します。フリンは、ウイルスタンパク質や成長因子を含むさまざまな前駆タンパク質を切断して活性化します。 フリンを阻害することにより、ヘキサ-D-アルギニン(トリフルオロ酢酸塩)はこれらのタンパク質の活性化を防ぎ、それによってウイルス複製や癌細胞の転移などのプロセスに影響を与えます .

類似の化合物:

ヘキサ-L-アルギニン: ヘキサ-D-アルギニンに似ていますが、L-アルギニン残基で構成されています。これは、D-形態と比較して、酵素分解に対する耐性が低くなっています。

デカンオイル-Arg-Val-Lys-Arg-クロロメチルケトン: 別のフリン阻害剤ですが、構造と作用機序が異なります.

独自性: ヘキサ-D-アルギニン(トリフルオロ酢酸塩)は、フリン阻害剤としての高い特異性と効力のためにユニークです。 酵素分解に対する耐性により、L-アルギニン対応物と比較して、生物系でより安定で効果的になります .

類似化合物との比較

Hexa-L-Arginine: Similar to Hexa-D-Arginine but composed of L-arginine residues. It is less resistant to enzymatic degradation compared to the D-form.

Decanoyl-Arg-Val-Lys-Arg-chloromethyl ketone: Another furin inhibitor but with a different structure and mechanism of action.

Uniqueness: Hexa-D-Arginine (trifluoroacetate salt) is unique due to its high specificity and potency as a furin inhibitor. Its resistance to enzymatic degradation makes it more stable and effective in biological systems compared to its L-arginine counterpart .

特性

分子式 |

C38H76F3N25O8 |

|---|---|

分子量 |

1068.2 g/mol |

IUPAC名 |

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H75N25O6.C2HF3O2/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42;3-2(4,5)1(6)7/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m1./s1 |

InChIキー |

PWFVPQZWAYQQHX-MZYAMQFBSA-N |

異性体SMILES |

C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

正規SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one](/img/structure/B10828757.png)

![(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[2-[[2-[[1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[1-[1-[1-[[1-amino-3-[1-[3-[2-[2,6-bis[2-(2-methoxyethoxy)ethoxycarbonylamino]hexanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B10828758.png)

![[(1S,3R,7S,8S,8aR)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10828766.png)

![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)

![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)